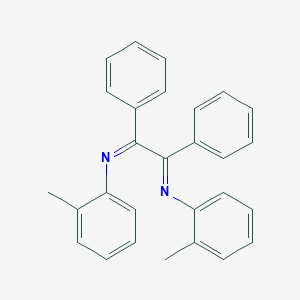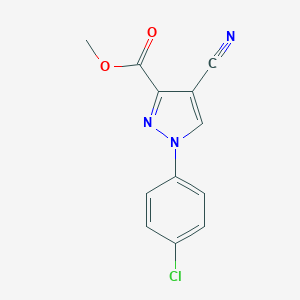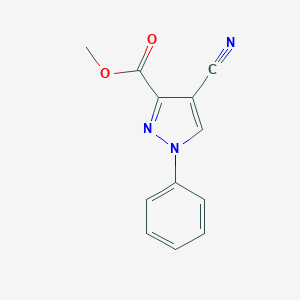![molecular formula C23H22ClN3O4S B283096 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate, also known as CR8, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate involves its inhibition of CDKs and GSK-3β. CDKs are enzymes that regulate the cell cycle and are overexpressed in cancer cells. By inhibiting CDK activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate induces cell cycle arrest and apoptosis in cancer cells. GSK-3β is an enzyme that plays a role in the development of neurodegenerative disorders. By inhibiting GSK-3β activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has a low toxicity profile and is well-tolerated in animal models. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has also been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate in lab experiments is its low toxicity profile and well-tolerated nature in animal models. However, one limitation is that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate is a relatively new compound and further studies are needed to fully understand its potential as a therapeutic agent.
将来の方向性
For 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate include further studies to explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, studies are needed to explore the optimal dosage and administration of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate in animal models and human clinical trials. Furthermore, studies are needed to explore the potential side effects and interactions of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate with other drugs.
合成法
The synthesis of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate involves the reaction of 4-(4-chlorophenyl)-5-hydrazino-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid with 6,7-dimethoxy-3,4-dihydro-1-isoquinolinecarbaldehyde in the presence of propionic anhydride. The resulting compound is then purified through column chromatography.
科学的研究の応用
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate inhibits the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. By inhibiting CDK activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anti-cancer properties, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has also been studied for its anti-inflammatory effects. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate can inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis.
Furthermore, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate can inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which plays a role in the development of neurodegenerative disorders.
特性
分子式 |
C23H22ClN3O4S |
|---|---|
分子量 |
472 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methylidene]-1,3,4-thiadiazol-2-yl] propanoate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-4-22(28)31-23-26-27(16-7-5-15(24)6-8-16)21(32-23)13-18-17-12-20(30-3)19(29-2)11-14(17)9-10-25-18/h5-8,11-13H,4,9-10H2,1-3H3 |
InChIキー |
ATDGNRPODQACBW-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=NN(C(=CC2=NCCC3=CC(=C(C=C32)OC)OC)S1)C4=CC=C(C=C4)Cl |
正規SMILES |
CCC(=O)OC1=NN(C(=CC2=NCCC3=CC(=C(C=C32)OC)OC)S1)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)

![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)




![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)